molecular formula C16H16F3N3O3S B3013280 2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034494-13-6

2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B3013280
CAS No.: 2034494-13-6
M. Wt: 387.38
InChI Key: LPVBRRPDMCPXOD-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a useful research compound. Its molecular formula is C16H16F3N3O3S and its molecular weight is 387.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

Research has led to the development of novel strategies and methodologies for synthesizing heterocyclic compounds, which play a crucial role in medicinal chemistry and materials science. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases a metal-free approach to constructing biologically important skeletons, highlighting the efficiency and potential of such methods in generating compounds with significant biological activities (Zisheng Zheng et al., 2014).

Insecticidal and Antibacterial Applications

The creation of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation has been explored for its insecticidal and antibacterial potential, demonstrating the versatility of pyrimidine derivatives in addressing agricultural and health-related challenges (P. P. Deohate et al., 2020).

Chemical Modifications and Biological Properties Optimization

Studies on modifying the pyridine moiety of certain molecules, aiming to enhance their analgesic properties, further exemplify the ongoing research efforts to optimize the biological properties of heterocyclic compounds through chemical modifications (I. Ukrainets et al., 2015).

Spectral and Structural Analysis

The investigation of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines, including their interactions with different chemical agents, provides valuable insights into the structural and spectral characteristics of pyrimidine derivatives. This research supports the understanding of molecular structures and their implications for various applications (A. Shagidullin et al., 2011).

Exploration of Liquid Crystalline Compounds

The synthesis of trifluoromethylamino-substituted pyridines and pyrimidines via oxidative desulfurization-fluorination has led to the development of new types of liquid crystalline compounds, showcasing the potential of pyrimidine derivatives in material science and technology applications (M. Kuroboshi et al., 1995).

Mechanism of Action

Target of Action

This compound is a complex molecule with multiple functional groups, including a pyrrolidine ring and a trifluoromethyl group . These groups are known to interact with various biological targets, but specific interactions for this compound need further investigation.

Mode of Action

The mode of action of this compound is likely to be influenced by its structural features. The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . The trifluoromethyl group is a functional group that significantly influences the compound’s electronegativity . These structural elements can interact with biological targets in different ways, leading to various changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological activities

Pharmacokinetics

The presence of the pyrrolidine ring and the trifluoromethyl group can potentially influence its pharmacokinetic profile . These groups can modify the compound’s solubility, stability, and bioavailability, impacting its overall pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known to enhance the stability of compounds under various conditions . .

Future Directions

The future directions in the research of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Properties

IUPAC Name

2-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-11-20-8-6-15(21-11)25-13-7-9-22(10-13)26(23,24)14-4-2-12(3-5-14)16(17,18)19/h2-6,8,13H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBRRPDMCPXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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